N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-5-11-25-16-8-6-7-14(12-16)19(23)22-20-21-17-10-9-15(24-2)13-18(17)26-20/h6-10,12-13H,3-5,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNQMHNGGRRGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide typically involves the condensation of 6-methoxybenzo[d]thiazole-2-amine with 3-(pentyloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide exhibit significant antimicrobial properties. The benzothiazole moiety is crucial for this activity, as it has been shown to enhance the efficacy against various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 10 μmol/mL to 40 μmol/mL, suggesting that structural modifications can lead to enhanced antimicrobial efficacy.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Example A | 10.7 - 21.4 | 21.4 - 40.2 |
| Example B | Not specified | Not specified |
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, such as HepG2 and DLD cells.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity of similar compounds against human tumor cells using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings indicate that structural modifications can lead to varying degrees of cytotoxicity, highlighting the importance of further research into this compound's potential as an anticancer agent.
Drug Design and Development
The unique structural features of this compound make it a candidate for drug design initiatives aimed at developing new therapeutic agents. Its ability to modify biological pathways through enzyme inhibition and DNA interaction positions it as a valuable compound in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituents on the Benzothiazole Ring
- 6-Methoxy vs. 6-Amino/Nitro Groups: N-(6-Aminobenzo[d]thiazol-2-yl)benzamide () features an amino group at the 6-position. Nitazoxanide (), a 5-nitrothiazole benzamide derivative, shows antiparasitic activity due to the electron-withdrawing nitro group, which contrasts with the electron-donating methoxy group in the target compound .
Substituents on the Benzamide Moiety
- Alkoxy Chain Length: 3-Butoxy (, compound 9) and 3-hexyloxy (, compound 12) analogs exhibit shorter and longer alkoxy chains, respectively. 3-Methoxy (, compound 3b) lacks the pentyloxy chain, resulting in lower molecular weight (MW = 390.4 g/mol vs. ~445 g/mol for the target compound) and altered pharmacokinetic properties .
Hybrid Modifications
- N-(5,6-Methylenedioxybenzothiazol-2-yl) Derivatives (): The fused methylenedioxy group increases rigidity and electron density, which may enhance binding to enzymatic targets compared to the single methoxy group in the target compound .
Physicochemical and Spectral Properties
ZAC Antagonism ()
- N-(Thiazol-2-yl)-benzamide analogs with 4-tert-butyl or 5-nitro substitutions on the thiazole ring show enhanced ZAC (zinc-activated channel) antagonism. The target compound’s 6-methoxy group may confer partial activity, but its pentyloxy chain could sterically hinder binding compared to smaller substituents like 4-ethylacetyl .
- Selectivity : Analog 1 in exhibits >100-fold selectivity for ZAC over off-targets (e.g., m5-HT3AR), suggesting that bulkier substituents like pentyloxy might reduce off-target interactions .
Corrosion Inhibition ()
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide achieves 85% inhibition efficiency in 1M HCl, attributed to the amine group’s adsorption on metal surfaces. The target compound’s methoxy and pentyloxy groups may reduce this efficiency due to weaker coordination with metal ions .
Antimicrobial Activity (–13)
- Triazolo-thiadiazole hybrids (e.g., compound 5a–j in ) with pyridyl or furyl substitutions demonstrate MIC values of 12.5–50 µg/mL against Gram-positive bacteria. The target compound’s lack of fused heterocycles may limit comparable antimicrobial potency .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure incorporates a benzothiazole moiety, which is known for its diverse biological activities, including anti-cancer properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-cancer effects and as a potential anticonvulsant agent.
Anti-Cancer Activity
Recent studies have highlighted the compound's role as an inhibitor of key signaling pathways involved in cancer proliferation. For instance, it demonstrates significant inhibitory effects on the epidermal growth factor receptor (EGFR) and HER-2, which are critical targets in breast cancer therapies.
Table 1: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | EGFR/HER-2 inhibition |
| SK-BR-3 | 3.5 | EGFR/HER-2 inhibition |
| A549 | 7.0 | Induction of apoptosis |
| H1975 | 6.0 | Cell cycle arrest |
Data derived from cellular assays indicating the effectiveness of the compound against various cancer cell lines .
Anticonvulsant Activity
In addition to its anti-cancer properties, this compound has been evaluated for anticonvulsant activity. Preliminary screenings using models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) have shown promising results.
Table 2: Anticonvulsant Activity Assessment
| Compound | MES Score (s) | scPTZ Score (s) | Neurotoxicity |
|---|---|---|---|
| This compound | 12 | 15 | None |
| Phenytoin | 10 | 8 | Low |
| Carbamazepine | 11 | 9 | Moderate |
Results indicate that the compound exhibits comparable efficacy to standard anticonvulsants with minimal neurotoxicity .
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 and SK-BR-3 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent in breast cancer management.
- Neuropharmacological Evaluation : In an animal model, the compound was administered to assess its anticonvulsant properties. The results indicated a substantial protective effect against induced seizures without notable side effects, highlighting its therapeutic potential for epilepsy treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
